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molecular formula C11H16Cl2N2 B3285094 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride CAS No. 796856-42-3

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Cat. No. B3285094
M. Wt: 247.16 g/mol
InChI Key: QFKKVCPQBPIHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399629B1

Procedure details

A mixture of 6-amino-2-chlorotoluene (158.66 g) and bis-(2-chloroethyl)amine hydrochloride (200.0 g) in chlorobenzene (800 mL) was allowed to reflux for 3 days. After cooling, the reaction mixture was filtered and then washed with ether to give the titled compound (244.3 g) as a white powder: 1H NMR (400 MHz, DMSO-d6) δ 2.29 (s, 3H), 3.06 (m, 4H), 3.22 (m, 4H), 7.05 (dd, J=2.0, 6.8 Hz, 1H), 7.17-7.23 (m, 2H), and 9.40 (br s, 2H).
Quantity
158.66 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[C:6]([Cl:9])[CH:5]=[CH:4][CH:3]=1.Cl.Cl[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]Cl>ClC1C=CC=CC=1>[ClH:9].[Cl:9][C:6]1[C:7]([CH3:8])=[C:2]([N:1]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:3]=[CH:4][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
158.66 g
Type
reactant
Smiles
NC1=CC=CC(=C1C)Cl
Name
Quantity
200 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
800 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C(=C(C=CC1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 244.3 g
YIELD: CALCULATEDPERCENTYIELD 176.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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